[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester
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Overview
Description
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a brominated pyridine ring and an ester functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4), respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, its brominated pyridine ring can interact with biological targets, such as proteins or nucleic acids, leading to therapeutic effects .
Comparison with Similar Compounds
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester can be compared with other brominated pyridine derivatives:
5-Bromopyridine-2-carboxylic acid: Similar structure but lacks the ester group, making it less versatile in certain synthetic applications.
5-Bromopyridine-2-thiol: Contains a thiol group instead of an ester, which can lead to different reactivity and applications.
5-Bromopyridine-2-acetonitrile: Features a nitrile group, which can be used in different synthetic pathways compared to the ester.
Conclusion
This compound is a valuable compound in various scientific fields due to its unique structure and reactivity. Its versatility in chemical reactions and applications in research and industry make it an important intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C9H9BrN2O3 |
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Molecular Weight |
273.08 g/mol |
IUPAC Name |
methyl 2-[(5-bromopyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-8(13)5-12-9(14)7-3-2-6(10)4-11-7/h2-4H,5H2,1H3,(H,12,14) |
InChI Key |
JBYSGPBPFKIBLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
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